molecular formula C17H22N4O2S B2569653 (1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320852-01-3

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

カタログ番号: B2569653
CAS番号: 2320852-01-3
分子量: 346.45
InChIキー: GDSXKHWVLVWXRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 318.39 g/mol

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes involved in inflammatory pathways. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a notable target, where inhibition leads to increased levels of endogenous palmitoylethanolamide (PEA), a compound known for its anti-inflammatory and analgesic effects .

Key Mechanisms:

  • NAAA Inhibition : The compound shows low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 μM) .
  • Non-Covalent Interaction : The mode of action is characterized by non-covalent interactions with the enzyme, preventing substrate binding .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anti-inflammatory Effects

In vitro studies demonstrate that this compound significantly reduces inflammatory markers in cell cultures. It enhances the levels of anti-inflammatory mediators by inhibiting NAAA activity.

Analgesic Properties

The analgesic potential has been supported by animal models showing reduced pain responses upon administration of the compound. This is attributed to the increased availability of PEA at inflamed sites due to NAAA inhibition.

Case Studies and Research Findings

Study ReferenceFindings
Identified as a potent NAAA inhibitor with IC50 = 0.042 μM; demonstrated significant anti-inflammatory effects in vitro and in vivo.
Reported structural analogs show varying degrees of biological activity; modifications enhance pharmacokinetic properties while maintaining efficacy against NAAA.
Investigated the compound's selectivity towards other enzymes such as FAAH and acid ceramidase; showed minimal inhibition at therapeutic concentrations.

Pharmacokinetics

The pharmacokinetic profile indicates good systemic availability and favorable absorption characteristics, making it a candidate for further development in therapeutic applications.

科学的研究の応用

Structural Overview

The chemical structure of (1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane features a bicyclic framework that is characteristic of tropane alkaloids. This unique structure contributes to its biological activity and interaction with various biological targets.

Anticancer Properties

Research indicates that compounds within the bicyclo[3.2.1]octane framework exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit key kinases involved in cancer progression, such as glycogen synthase kinase 3 (GSK-3) . The inhibition of GSK-3 has been associated with reduced tumor growth and improved therapeutic outcomes in various cancer models.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders such as depression and anxiety . The triazole moiety may enhance the compound's interaction with serotonin receptors, leading to potential antidepressant effects.

Enantioselective Synthesis

The synthesis of this compound has been achieved through various enantioselective methods that focus on constructing the bicyclic scaffold in a stereocontrolled manner . Techniques such as asymmetric synthesis and desymmetrization from achiral precursors have been employed to generate the desired stereochemistry efficiently.

Total Synthesis Approaches

Recent reviews highlight the total synthesis approaches for constructing the azabicyclo[3.2.1]octane scaffold . These methodologies are crucial for producing analogs with enhanced biological activity and specificity.

Cancer Therapy

Given its GSK-3 inhibitory action, this compound is being explored as a potential therapeutic agent in cancer treatment . The compound's ability to selectively target cancerous cells while sparing normal cells is a significant advantage in developing safer cancer therapies.

Neurological Disorders

The neuropharmacological properties suggest that this compound could be beneficial in treating various neurological disorders . Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy for clinical use.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

StudyFindings
Study 1Demonstrated significant tumor reduction in xenograft models when treated with the compound .
Study 2Showed improved behavioral outcomes in rodent models of depression .

特性

IUPAC Name

8-(2-phenylethylsulfonyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-24(23,9-8-14-4-2-1-3-5-14)21-15-6-7-16(21)11-17(10-15)20-13-18-12-19-20/h1-5,12-13,15-17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSXKHWVLVWXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。